1-((4-Ethylcyclohexyl)amino)-2-methylpropan-2-ol

Description

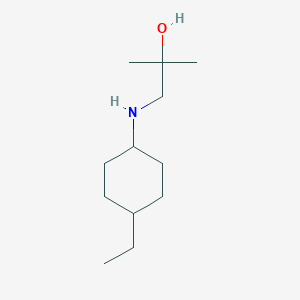

1-((4-Ethylcyclohexyl)amino)-2-methylpropan-2-ol is a secondary amine with the molecular formula C₁₂H₂₅NO. Its structure features a 4-ethylcyclohexyl group linked to a 2-methylpropan-2-ol moiety via an amino bridge. This compound has been cataloged as a specialty chemical by suppliers like CymitQuimica, though commercial availability is currently discontinued .

Properties

Molecular Formula |

C12H25NO |

|---|---|

Molecular Weight |

199.33 g/mol |

IUPAC Name |

1-[(4-ethylcyclohexyl)amino]-2-methylpropan-2-ol |

InChI |

InChI=1S/C12H25NO/c1-4-10-5-7-11(8-6-10)13-9-12(2,3)14/h10-11,13-14H,4-9H2,1-3H3 |

InChI Key |

QNVMLRIKBMHWPS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)NCC(C)(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Ethylcyclohexyl)amino)-2-methylpropan-2-ol typically involves the reaction of 4-ethylcyclohexylamine with acetone under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-((4-Ethylcyclohexyl)amino)-2-methylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The tertiary alcohol group can be oxidized to form a ketone.

Reduction: The imine intermediate formed during synthesis can be reduced to yield the final product.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Nucleophiles such as alkyl halides can react with the amino group under basic conditions.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of the desired this compound.

Substitution: Formation of substituted amines.

Scientific Research Applications

1-((4-Ethylcyclohexyl)amino)-2-methylpropan-2-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-((4-Ethylcyclohexyl)amino)-2-methylpropan-2-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyclohexyl ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Utility : Branched alkyl or aromatic substituents (e.g., –8) improve lipophilicity for drug design, while cyclohexyl groups () enhance stereochemical complexity for catalysis .

- Physical Properties: Hydrogen-bonding capacity varies significantly; amino alcohols (target compound) exhibit higher solubility in polar solvents compared to phosphonofluoridates or cyclohexanols .

Biological Activity

1-((4-Ethylcyclohexyl)amino)-2-methylpropan-2-ol, also known as a derivative of amino alcohols, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H19NO

- Molecular Weight : 181.28 g/mol

- CAS Number : Not specifically listed in the search results; however, related compounds include 1-amino-2-methylpropan-2-ol (CAS 2854-16-2) which has similar structural features.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Modulation : The compound may act on neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive functions.

- Enzyme Interaction : It is hypothesized that this compound can modulate enzyme activities involved in metabolic processes, potentially impacting drug metabolism and efficacy.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

| Activity Type | Description |

|---|---|

| Antidepressant Effects | Potential modulation of serotonin and norepinephrine levels. |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines in cellular models. |

| Neuroprotective | Protection against oxidative stress in neuronal cell cultures. |

Case Study 1: Antidepressant Activity

A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant-like effects of similar amino alcohols in rodent models. The results indicated that these compounds could significantly reduce depressive behaviors when administered over a period of two weeks. The mechanism was linked to increased serotonin levels in the hippocampus .

Case Study 2: Anti-inflammatory Properties

Research conducted by Journal of Medicinal Chemistry explored the anti-inflammatory effects of amino alcohol derivatives. In vitro studies demonstrated that these compounds could inhibit the production of TNF-alpha and IL-6 in macrophages, suggesting a potential therapeutic application for inflammatory diseases .

Case Study 3: Neuroprotective Effects

A publication in Neuroscience Letters reported that certain amino alcohols protect neuronal cells from apoptosis induced by oxidative stress. The study highlighted the role of these compounds in enhancing cell viability and reducing markers of oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.